morpholine;octadecyl dihydrogen phosphate
Description
The study of specialty chemicals with tailored properties is a cornerstone of modern materials science and organic chemistry. Morpholine (B109124);octadecyl dihydrogen phosphate (B84403) is one such compound, embodying a combination of a long aliphatic chain, a phosphate head, and a morpholine counter-ion. This unique structure suggests a range of physicochemical properties that could be exploited in various research and industrial applications.
Long-chain alkyl phosphates, such as octadecyl dihydrogen phosphate, are a class of organic molecules that have garnered considerable attention in scientific research. Their amphiphilic nature, consisting of a long, hydrophobic alkyl chain and a hydrophilic phosphate group, allows them to function as effective surfactants and self-assembling molecules. mdpi.comresearchgate.net These compounds are known to form well-ordered self-assembled monolayers (SAMs) on various substrates, particularly metal oxide surfaces. researchgate.net The length of the alkyl chain plays a crucial role in the packing density and ordering of these monolayers, with longer chains generally leading to more crystalline and densely packed films. researchgate.net
The applications of long-chain alkyl phosphates are diverse, spanning from their use as surfactants and emulsifiers to their role in surface modification of materials. mdpi.comtaylorandfrancis.com For instance, they have been investigated for improving the adhesion of bitumen to aggregate surfaces in road construction and for the surface treatment of metals to impart hydrophobicity and corrosion resistance. taylorandfrancis.com In the realm of biomaterials, alkyl phosphates have been shown to promote the crystallization of hydroxyapatite (B223615) on titanium implants, indicating their potential in biomedical engineering. mdpi.com
Morpholine is a heterocyclic organic compound containing both amine and ether functional groups. wikipedia.org This structure imparts a unique combination of properties, including basicity due to the amine group and good solvent compatibility. wikipedia.org In medicinal chemistry, the morpholine ring is considered a "privileged pharmacophore" and is a key component in a wide array of therapeutic agents, including antibiotics and anticancer drugs. e3s-conferences.orgnih.gov Its incorporation into drug molecules can enhance their biological activity and modulate their pharmacokinetic properties. nih.gov
Beyond pharmaceuticals, morpholine and its derivatives are utilized in various industrial applications. Morpholine itself is used as a corrosion inhibitor in steam boiler systems due to its volatility, which is similar to that of water, allowing for even distribution in both liquid and steam phases. wikipedia.org In organic synthesis, morpholine is a versatile building block and is also used as a solvent and a base. wikipedia.orgorganic-chemistry.org The ability of the morpholine nitrogen to participate in chemical reactions makes it a valuable moiety for creating more complex molecular architectures. acs.orgresearchgate.net
Given the properties of its constituent ions, morpholine;octadecyl dihydrogen phosphate is a compound with potential applications in several key research areas. The combination of the surface-active octadecyl dihydrogen phosphate anion and the functional morpholinium cation suggests its utility in materials science, particularly in the formation of functional surface coatings.
One primary area of investigation would be its use as a corrosion inhibitor. The long alkyl chain of the phosphate can form a hydrophobic barrier on a metal surface, while the morpholine, a known corrosion inhibitor, could provide additional protection. wikipedia.org Another promising research domain is in the field of lubrication, where long-chain alkyl phosphates can act as friction-reducing and anti-wear additives. The presence of the morpholine moiety could potentially enhance thermal stability or provide other synergistic effects.
Furthermore, the self-assembly properties of the octadecyl dihydrogen phosphate could be leveraged to create structured materials. The morpholinium counter-ion could influence the packing and organization of these assemblies, potentially leading to the formation of novel liquid crystalline phases or vesicular structures. Research in this area would focus on understanding the phase behavior of this compound in different solvents and under varying conditions. In the context of industrial applications, this compound could also be explored as a specialty surfactant or emulsifier in formulations where the properties of both the long-chain alkyl phosphate and morpholine are desired. For example, in the synthesis of nanoparticles, octadecyl dihydrogen phosphate has been used to control crystal growth, and the morpholine could influence the surface chemistry of the resulting particles. nih.gov
| Potential Research Domain | Key Function of Octadecyl Dihydrogen Phosphate | Potential Contribution of Morpholine |
| Corrosion Inhibition | Forms a hydrophobic, self-assembled monolayer on metal surfaces. | Acts as a secondary corrosion inhibitor, potentially enhancing protection. |
| Lubrication | Provides a low-friction surface layer. | May improve thermal stability or other performance characteristics of the lubricant. |
| Self-Assembling Materials | Drives the formation of ordered structures like monolayers and liquid crystals. | Influences the packing and phase behavior of the self-assembled structures. |
| Nanoparticle Synthesis | Acts as a size-controlling and surface-modifying agent. | Can modify the surface chemistry and dispersibility of the nanoparticles. |
| Specialty Surfactants | Provides emulsifying and surface-tension-reducing properties. | Contributes to the overall formulation properties, such as pH control or specific interactions. |
Structure
2D Structure
Properties
CAS No. |
65151-79-3 |
|---|---|
Molecular Formula |
C22H48NO5P |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
morpholine;octadecyl dihydrogen phosphate |
InChI |
InChI=1S/C18H39O4P.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-3-6-4-2-5-1/h2-18H2,1H3,(H2,19,20,21);5H,1-4H2 |
InChI Key |
ILUZPJBIODEBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1 |
Related CAS |
65151-80-6 |
Origin of Product |
United States |
Synthetic Methodologies for Morpholine;octadecyl Dihydrogen Phosphate and Analogues
Direct Synthesis Routes for Morpholine (B109124);Octadecyl Dihydrogen Phosphate (B84403)
The direct synthesis of morpholine;octadecyl dihydrogen phosphate is primarily achieved through a two-stage process: first, the phosphorylation of octadecanol to form octadecyl dihydrogen phosphate, and second, the neutralization of the resulting acidic phosphate ester with morpholine to form the final salt.
The initial and most critical step is the formation of the phosphate ester bond. This is accomplished by reacting a long-chain alcohol, octadecanol (stearyl alcohol), with a suitable phosphorylating agent. Common agents for this transformation include phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃, also known as phosphorus oxychloride).
When using phosphorus pentoxide, the reaction with the alcohol typically produces a mixture of mono- and di-ester phosphates. The reaction stoichiometry is controlled to favor the formation of the monoester, octadecyl dihydrogen phosphate. The general reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the phosphorus atom of the phosphorylating agent.
A known method for preparing phosphate esters from nonionic surface active agents, such as long-chain alcohols, involves reacting one mole of phosphorus pentoxide with 0.3 to 2 moles of the alcohol. google.com This process can be catalyzed by the addition of small amounts of water or mineral acid, which is hypothesized to form phosphoric acid in situ, thereby increasing the yield of the desired phosphate esters. google.com
Following the esterification, the resulting octadecyl dihydrogen phosphate, which is an acidic compound, is isolated. The final step is a straightforward acid-base neutralization reaction. The acidic phosphate ester is dissolved in a suitable solvent and treated with morpholine. The nitrogen atom in the morpholine ring acts as a base, accepting a proton from the dihydrogen phosphate group to form the morpholinium cation. This results in the formation of the this compound salt.
Optimizing the synthesis is critical for maximizing the yield of the desired monoalkyl phosphate and ensuring high purity. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of the catalyst or phosphorylating agent.
The choice of solvent is crucial; non-polar solvents are often used for the initial phosphorylation step. The reaction temperature is also a key variable, with many phosphorylation reactions being conducted under controlled temperature conditions to prevent side reactions. For instance, in related oxidative coupling reactions, optimization of solvent and temperature was shown to decrease reaction times from 20 hours to 4 hours without significantly impacting conversion and selectivity. scielo.br While the reaction is different, the principle of optimizing conditions holds.
The table below summarizes key variables and their typical impact on the synthesis of alkyl phosphates.
| Parameter | Effect on Reaction | Typical Conditions for Optimization |
| Phosphorylating Agent | Determines reactivity and product distribution (mono- vs. di-esters). | Comparison between P₂O₅, POCl₃, and polyphosphoric acid to find the best selectivity for the monoester. |
| Reactant Stoichiometry | The molar ratio of alcohol to phosphorylating agent influences the yield of monoalkyl vs. dialkyl phosphate. | Varying the molar ratio to suppress the formation of the diester byproduct. |
| Solvent | Affects solubility of reactants and can influence reaction rate and selectivity. | Screening of non-polar (e.g., toluene) and polar aprotic (e.g., acetonitrile) solvents. scielo.br |
| Temperature | Controls the rate of reaction and the formation of byproducts. | Stepwise increase in temperature to find the optimal balance between reaction speed and product purity. |
| Catalyst | Can increase reaction rate and yield. | For P₂O₅ methods, small amounts of water or mineral acid can act as catalysts. google.com |
Purification of the final product is typically achieved through recrystallization or chromatography to remove unreacted starting materials and byproducts, such as the dialkyl phosphate ester or residual phosphoric acid.
Synthesis of Related Octadecyl Phosphate Derivatives
The synthesis of octadecyl phosphate is part of a broader field of long-chain alcohol phosphorylation, which employs various strategies to create phosphate esters. These esters can then be further modified chemically.
The phosphorylation of alcohols is a fundamental transformation in organic synthesis. rsc.orgresearchgate.net For long-chain alcohols like octadecanol, the goal is often to produce the monoalkyl phosphate with high selectivity.
Several classes of reagents can be employed:
Phosphorus(V) Reagents: The most common approach involves pentavalent phosphorus reagents. nih.gov
Phosphoryl Chloride (POCl₃): This is a highly reactive reagent. The alcohol attacks the phosphorus center, displacing a chloride ion. The initial product is an alkyl dichlorophosphate, which is then hydrolyzed to the desired dihydrogen phosphate. The reaction must be carefully controlled due to the release of HCl.
Phosphorus Pentoxide (P₂O₅): As mentioned, this is a strong dehydrating and phosphorylating agent that yields a mixture of phosphate esters. google.com
Phosphorus(III) Reagents: An alternative strategy involves the use of trivalent phosphorus reagents, such as phosphoramidites. The alcohol reacts with the P(III) center, and the resulting phosphite (B83602) triester is then oxidized (e.g., with an oxidant like hydrogen peroxide or m-CPBA) to the corresponding phosphate triester. Subsequent deprotection of the other two ester groups yields the desired monoalkyl phosphate. nih.gov
Modern Catalytic Methods: Recent advancements have focused on milder, more selective, and catalytic phosphorylation methods. acs.org Some methods use reagents that enable direct phosphorylation under mild conditions, tolerating a wide range of functional groups. organic-chemistry.org For example, the use of a P(V)-based Ψ-reagent has been shown to allow for an operationally simple and chemoselective method for the direct phosphorylation of various alcohols. organic-chemistry.org
The table below compares different phosphorylation strategies.
| Phosphorylation Method | Reagent Example | Advantages | Disadvantages |
| Direct P(V) Esterification | POCl₃, P₂O₅ | Inexpensive, readily available reagents. | Harsh conditions, potential for side reactions, formation of product mixtures. |
| Phosphite Triester Oxidation | Phosphoramidites | Milder conditions, high selectivity possible. | Multi-step process (phosphorylation, oxidation, deprotection). |
| Catalytic Phosphorylation | Ψ-reagent, PEP-K/TBAHS | High chemoselectivity, mild conditions, high functional group tolerance. nih.govorganic-chemistry.org | Reagents can be more complex and expensive. |
Once the phosphate ester group is installed, it can serve as a handle for further chemical modifications. nih.govacs.org The two hydroxyl groups on a monoalkyl phosphate ester like octadecyl dihydrogen phosphate can be further functionalized.
Esterification: The remaining acidic P-OH groups can be esterified to form dialkyl or trialkyl phosphates. This changes the solubility and chemical properties of the molecule.
Anhydride Formation: Phosphate esters can react with other phosphate moieties to form pyrophosphates (phosphate anhydrides). These are important in biological systems and can be synthesized chemically. rsc.org
Substitution of Oxygen: The oxygen atoms of the phosphate group can be substituted. For example, reaction with sulfurizing agents can replace an oxygen atom with sulfur to form thiophosphates, which have applications as lubricant additives. mdpi.com
These modifications allow for the fine-tuning of the molecule's properties for specific applications, building upon the initial long-chain phosphate ester structure.
Synthesis of Morpholine-Containing Phosphate Conjugates
Beyond simple salt formation, morpholine can be covalently attached to a phosphate group to form more complex conjugates. Morpholine is a common heterocyclic scaffold in medicinal chemistry due to its favorable properties. nih.gove3s-conferences.org The synthesis of these conjugates involves forming a stable, covalent bond between the morpholine nitrogen and the phosphorus atom, typically resulting in a phosphoramidate (B1195095) linkage.
One of the most well-known applications of this linkage is in Morpholino oligomers, which are synthetic nucleic acid analogues. The synthesis involves coupling a morpholine subunit to a phosphorodiamidate linker.
General synthetic routes to morpholine-containing phosphate conjugates can involve:
Reaction of a Phosphoryl Chloride with Morpholine: A suitably protected phosphate monoester can be converted to a phosphoryl chloride (e.g., using oxalyl chloride). This activated intermediate can then react with the secondary amine of morpholine to form a phosphoramidate.
Coupling Reactions: Various coupling reagents used in nucleotide chemistry can be adapted to form the P-N bond between a phosphate group and morpholine.
The synthesis of the morpholine ring itself is also a subject of extensive study, with numerous methods available for its construction from precursors like 1,2-amino alcohols. organic-chemistry.orgchemrxiv.org These pre-formed morpholine derivatives can then be incorporated into larger molecules containing phosphate groups.
Strategies for Incorporating Morpholine Rings into Phosphate Frameworks
The core of synthesizing this compound involves the formation of a phosphoramidate (P-N) linkage between the morpholine moiety and the phosphate group. Several established and modern techniques can be employed to create this crucial bond.
A primary method involves the reaction of a secondary amine, such as morpholine, with a phosphorus compound containing a suitable leaving group. For instance, the Atherton-Todd reaction facilitates the formation of phosphoramidates from H-phosphonates and amines in the presence of a base and a carbon tetrahalide. nih.gov Another common approach is the use of phosphorochloridates, which readily react with amines to eliminate hydrogen chloride.
More recent strategies offer milder conditions and greater functional group tolerance. Oxidative cross-coupling reactions provide a powerful route to P-N bonds. For example, diphenyl phosphoric acid (dPPA) can be coupled with amines like morpholine using a chlorinating agent such as trichloroisocyanuric acid or trichloroacetonitrile (B146778) (Cl₃CCN) and a base to sequester the acid byproduct. nih.gov Furthermore, iodine-mediated dehydrogenative cross-coupling of H-phosphonates with amines has emerged as an efficient method, sometimes catalyzed by agents like hydrogen peroxide, to form the desired phosphoramidate linkage. nih.gov
Phosphoramidite (B1245037) chemistry, widely used in oligonucleotide synthesis, also offers a sophisticated platform for incorporating morpholine into phosphate frameworks. This method involves the use of morpholino phosphoramidite monomers as building blocks, which can be coupled and subsequently oxidized to form stable phosphorodiamidate linkages. researchgate.netchemrxiv.orgnih.gov This technique is particularly valuable for constructing complex molecules and analogues with precise structural control.
| Synthetic Strategy | Key Reagents | General Conditions | Reference |
|---|---|---|---|
| Salt Elimination (Atherton-Todd) | H-Phosphonate, Morpholine, Base, CCl₄ | Reaction proceeds via in situ formation of a phosphorochloridate. | nih.gov |
| Oxidative Cross-Coupling | Diphenyl Phosphoric Acid (dPPA), Morpholine, Cl₃CCN, Base | Facile reaction with a chlorinating agent and a base to neutralize acid. | nih.gov |
| Iodine-Mediated Coupling | H-Phosphonate, Morpholine, Iodine (I₂) | Dehydrogenative cross-coupling, can be catalyzed by H₂O₂. | nih.gov |
| Phosphoramidite Chemistry | Morpholino Phosphoramidite Monomers, Activator (e.g., ETT) | Automated solid-phase or solution-phase synthesis followed by oxidation. | researchgate.netnih.gov |
Asymmetric Synthesis Approaches for Chiral Morpholine Derivatives
The biological activity of many pharmaceutical compounds is dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure chiral morpholine derivatives is of significant interest for creating analogues of the target compound. nih.gov Chiral morpholines are valuable structural motifs found in numerous drug candidates. nih.gov
A highly effective and atom-economical method for creating chiral centers is transition-metal-catalyzed asymmetric hydrogenation. nih.govrsc.org This approach has been successfully applied to the synthesis of 2-substituted chiral morpholines. The process typically involves the hydrogenation of a prochiral dehydromorpholine precursor using a chiral catalyst, most notably a rhodium complex bearing a bisphosphine ligand with a large bite angle, such as the SKP ligand. nih.govthieme-connect.com This methodology has demonstrated the ability to produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). nih.govrsc.org
The synthesis strategy can be categorized based on when the stereocenter is formed: before, during, or after the cyclization of the morpholine ring. nih.govrsc.org The "after cyclization" approach, exemplified by the asymmetric hydrogenation of dehydromorpholines, is particularly powerful for its efficiency. nih.gov While the creation of a stereocenter at the 2-position (adjacent to the oxygen atom) has been challenging due to the substrate's congested and electron-rich nature, the use of N-acyl directing groups has been shown to activate the substrate for successful hydrogenation. rsc.org
| Method | Substrate Type | Catalyst System | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 2-Substituted Dehydromorpholines | Cationic Rhodium complex with SKP ligand | Up to 99% | nih.govthieme-connect.com |
| Asymmetric Transfer Hydrogenation | 4-Quinolone Derivatives (Analogue) | Tethered Rhodium complex | Excellent | rsc.org |
| Auxiliary-Controlled Synthesis | Arylglyoxals and Pseudoephedrine | Brønsted acid | High diastereoselectivity | nih.gov |
Green Chemistry Principles in the Synthesis of Phosphate Compounds
The application of green chemistry principles to organophosphorus chemistry is crucial for developing sustainable synthetic processes that minimize environmental impact. rsc.orgresearchgate.netrsc.org These principles focus on reducing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. rsc.orgresearchgate.net
Key aspects of green chemistry in phosphate compound synthesis include:
Atom Economy and Waste Minimization : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Solvent-free techniques, such as ball-milling, can enhance efficiency, reduce waste, and simplify product purification. researchgate.net
Use of Greener Solvents : Replacing traditional volatile organic compounds with more environmentally benign solvents like water. For example, direct amidation of esters has been achieved using only water as the solvent, eliminating the need for metal catalysts or bases. nih.gov
Catalysis : Employing catalysts to enhance reaction efficiency and reduce energy consumption. The use of recyclable heterogeneous catalysts is particularly advantageous for simplifying purification and minimizing waste. rsc.org
Avoiding Hazardous Reagents : Developing alternatives to hazardous and corrosive reagents commonly used in phosphorus chemistry, such as phosphorus oxychloride or phosphorus pentoxide. researchgate.net Modern coupling methods often use milder reagents that are more compatible with sensitive functional groups. rsc.org
Energy Efficiency : Utilizing energy-efficient methods like microwave irradiation, visible light photoredox catalysis, or electrochemical synthesis to drive reactions, often at room temperature. rsc.org
By integrating these principles, the synthesis of phosphate compounds can become more cost-effective, safer, and environmentally sustainable. rsc.orgresearchgate.net
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit | Reference |
|---|---|---|---|---|
| Solvent Use | Volatile Organic Solvents (e.g., DCM, Toluene) | Water, or solvent-free conditions (ball-milling) | Reduced pollution, lower cost, operational simplicity. | researchgate.netnih.gov |
| Reagents | Stoichiometric amounts of corrosive reagents (e.g., POCl₃) | Catalytic coupling agents, iodine-mediated reactions | Higher atom economy, less hazardous waste, milder conditions. | nih.govrsc.org |
| Energy Source | High-temperature reflux | Microwave, visible light, electrochemistry | Reduced energy consumption, faster reaction times, room temperature conditions. | rsc.org |
| Process | Multi-step synthesis with purification at each stage | One-pot or tandem reactions | Increased efficiency, reduced solvent use and waste generation. | acs.org |
Chemical Reactivity and Mechanistic Investigations of Morpholine;octadecyl Dihydrogen Phosphate Systems
Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of morpholine (B109124);octadecyl dihydrogen phosphate (B84403) is a critical factor in its performance, particularly in aqueous environments. The stability is primarily dictated by the susceptibility of the phosphate ester bond to cleavage. Generally, the hydrolysis of monoalkyl phosphates can proceed via cleavage of either the P-O or C-O bond, and the rate is significantly influenced by pH.
In acidic conditions, the hydrolysis of the phosphate ester can be accelerated. Conversely, under neutral to alkaline conditions, the phosphate group is deprotonated, rendering it more resistant to nucleophilic attack. The presence of the long octadecyl chain may impart a degree of steric hindrance around the phosphate group, potentially slowing the rate of hydrolysis compared to shorter-chain alkyl phosphates. Furthermore, the morpholinium cation could influence the local pH at a microscopic level, thereby affecting the hydrolysis rate.
Degradation of the morpholine moiety is less likely under typical hydrolytic conditions, as the C-N and C-O bonds within the morpholine ring are generally stable. wikipedia.org However, under more extreme conditions of temperature and pressure, particularly in the absence of oxygen, morpholine can slowly decompose. wikipedia.org
| Condition | Expected Predominant Degradation Pathway | Relative Rate |
| Acidic (pH < 4) | Hydrolysis of the P-O ester bond | Moderate to High |
| Neutral (pH 6-8) | Slow hydrolysis of the P-O ester bond | Low |
| Alkaline (pH > 9) | Very slow hydrolysis of the P-O ester bond | Very Low |
| High Temperature | Thermal decomposition of both morpholine and the alkyl phosphate chain | Dependent on temperature |
Intermolecular Interactions and Complex Formation
The primary intermolecular interaction in morpholine;octadecyl dihydrogen phosphate is the ionic bond between the morpholinium cation (C₄H₁₀NO⁺) and the octadecyl dihydrogen phosphate anion (C₁₈H₃₈O₄P⁻). This electrostatic attraction is fundamental to the formation and stability of the salt.
Beyond the ionic bonding, several other intermolecular forces are at play:
Van der Waals Forces: The long, nonpolar octadecyl chain gives rise to significant van der Waals interactions (specifically, London dispersion forces) between adjacent molecules. These hydrophobic interactions are likely to lead to the formation of aggregated structures, such as micelles or lamellar phases, in both solid and solution states. researchgate.net
Dipole-Dipole Interactions: The polar ether and amine functionalities of the morpholine ring, as well as the phosphate group, contribute to dipole-dipole interactions.
These varied intermolecular forces suggest that this compound can form complex supramolecular structures. In applications such as corrosion inhibition, these interactions govern the formation of a protective, self-assembled film on a metal surface. mdpi.com The morpholinium cation and the phosphate anion can coordinate with metal ions on the surface, while the hydrophobic octadecyl chains orient away from the surface, creating a barrier to corrosive agents. mdpi.com
| Interaction Type | Participating Moieties | Significance |
| Ionic Bonding | Morpholinium (R₂NH₂⁺) and Phosphate (ROPO₃H⁻) | Primary force holding the salt together. |
| Hydrogen Bonding | N-H and O-H groups (donors); Oxygen atoms of morpholine and phosphate (acceptors) | Contributes to crystal lattice energy and solubility in polar solvents. |
| Van der Waals Forces | Octadecyl chains | Promotes self-assembly and formation of hydrophobic layers. |
| Ion-Dipole Interactions | Ions and polar solvent molecules (e.g., water) | Important for solvation and behavior in aqueous systems. |
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of this compound is a straightforward acid-base neutralization reaction. The mechanism involves the transfer of a proton from the acidic octadecyl dihydrogen phosphate to the basic nitrogen atom of morpholine.
Step 1: Protonation of Morpholine The lone pair of electrons on the nitrogen atom of the morpholine molecule acts as a Brønsted-Lowry base, accepting a proton from one of the hydroxyl groups of the octadecyl dihydrogen phosphate. This results in the formation of a positively charged morpholinium cation and a negatively charged octadecyl dihydrogen phosphate anion.
Reaction Scheme: C₄H₉NO + C₁₈H₃₇OPO(OH)₂ → [C₄H₁₀NO]⁺[C₁₈H₃₇OPO(OH)O]⁻
This reaction is typically carried out by mixing the two reactants in a suitable solvent. The reaction is generally fast and exothermic. The resulting salt can then be isolated by precipitation or by removal of the solvent. The synthesis of various morpholine derivatives often involves the nucleophilic character of the nitrogen atom. researchgate.netresearchgate.net Similarly, the preparation of other long-chain dialkyl phosphates has been well-documented. organic-chemistry.org
The formation of the starting material, octadecyl dihydrogen phosphate, can be achieved through several synthetic routes, most commonly by the reaction of octadecanol with a phosphorylating agent such as phosphorus oxychloride or polyphosphoric acid.
Role as a Catalyst or Reagent in Organic Transformations
While this compound is primarily recognized for its surfactant and corrosion-inhibiting properties, its constituent parts suggest potential roles in organic catalysis.
Morpholine Moiety: Morpholine and its derivatives are widely used as catalysts in organic synthesis. chemicalbook.come3s-conferences.org They can function as:
Base Catalysts: The basic nitrogen atom can be employed in various base-catalyzed reactions.
Enamine Catalysis: Morpholine can react with aldehydes and ketones to form enamines, which are key intermediates in a range of carbon-carbon bond-forming reactions. nih.gov Although the ether oxygen in morpholine reduces the nucleophilicity of the nitrogen compared to piperidine, it is still an effective catalyst for certain transformations. nih.gov
Phosphate Moiety: Phosphate species can also act as catalysts.
Acid Catalysis: The dihydrogen phosphate anion can act as a Brønsted acid catalyst. Chiral phosphoric acids, for instance, are powerful catalysts in asymmetric synthesis.
General Acid-Base Catalysis: The phosphate group can simultaneously act as a proton donor and acceptor, facilitating reactions such as hydrolysis and condensation. Pyrophosphate and hydrogen phosphate catalysts have been used in the synthesis of morpholine compounds themselves. google.com
The combined this compound salt could potentially function as a bifunctional or phase-transfer catalyst. The long alkyl chain would enhance its solubility in nonpolar organic solvents, allowing it to transport the polar morpholinium and phosphate active sites into the organic phase. This could be advantageous in reactions involving immiscible aqueous and organic reactants.
| Potential Catalytic Role | Active Moiety | Example Reaction Type |
| Base Catalysis | Morpholine | Knoevenagel condensation, Aldol reaction |
| Enamine Catalysis | Morpholine | Michael addition, α-alkylation of carbonyls |
| Brønsted Acid Catalysis | Dihydrogen Phosphate | Esterification, Acetal formation |
| Phase-Transfer Catalysis | Entire Salt | Nucleophilic substitution in biphasic systems |
Applications in Materials Science and Engineering Research
Surfactant and Emulsifying Agent Properties
The amphiphilic nature of the octadecyl dihydrogen phosphate (B84403) anion, which possesses a long, hydrophobic octadecyl (C18) tail and a hydrophilic phosphate head group, is central to the surfactant properties of this compound. The morpholinium cation acts as the counterion. Alkyl phosphates are recognized as effective surfactants and emulsifiers. google.comresearchgate.netelpub.ru Morpholine (B109124) itself, when reacted with fatty acids, forms soaps with excellent emulsifying properties. irowater.comnih.gov This inherent capacity of both constituent parts suggests that morpholine;octadecyl dihydrogen phosphate is a competent surfactant.
This compound functions as an effective emulsifier for the creation of both oil-in-water (O/W) and water-in-oil (W/O) emulsions. google.com The octadecyl phosphate portion of the molecule orients itself at the oil-water interface, with the hydrophobic octadecyl chain extending into the oil phase and the hydrophilic phosphate group residing in the water phase. This arrangement reduces the interfacial tension between the two immiscible liquids, facilitating the dispersion of one phase into the other in the form of fine droplets.
The stability of the resulting emulsion is a critical factor. Morpholine-based emulsifiers are noted for contributing to the formation of water-resistant films once the emulsion dries. nih.gov The stabilization of emulsions by alkyl phosphates is attributed to the formation of a protective layer around the dispersed droplets, which prevents them from coalescing. This steric and electrostatic repulsion helps to maintain the integrity of the emulsion over time. The effectiveness of alkyl phosphates as emulsifiers is highlighted by their use in cosmetic and pharmaceutical formulations. google.com
Illustrative Data on Emulsifier Performance of Similar Alkyl Phosphates
| Property | Value | Reference |
|---|---|---|
| Emulsifier Concentration | 0.1 to 5% by weight | google.com |
| Emulsion Type | Oil-in-Water (O/W) or Water-in-Oil (W/O) | google.com |
In aqueous solutions, surfactant molecules like this compound can self-assemble into spherical structures known as micelles above a certain concentration. This concentration is termed the critical micelle concentration (CMC). The formation of micelles is a key characteristic of surfactants and is crucial for their detergency and solubilization capabilities. For alkyl phosphate esters, the CMC is influenced by the length of the alkyl chain. researchgate.net
General Trends in Critical Micelle Concentration (CMC) for Alkyl Phosphate Surfactants
| Alkyl Chain Length | Effect on CMC | Reference |
|---|---|---|
| Increasing Length | Decreases CMC | researchgate.net |
Surface Modification and Interfacial Phenomena
The ability of this compound to adsorb onto surfaces and form organized molecular layers is a significant aspect of its application in materials science. This is primarily driven by the interaction of the phosphate head group with various substrates.
The phosphate group in this compound can strongly adsorb onto a variety of solid surfaces, particularly metal oxides. This adsorption can significantly alter the surface properties of the material, such as its wettability and corrosion resistance. The adsorption mechanism can involve electrostatic interactions and the formation of coordinate bonds between the phosphate group and the surface atoms. nih.govresearchgate.net This property is utilized in applications such as corrosion inhibition, where the adsorbed layer acts as a protective barrier. atamankimya.com The adsorption of phosphate species is a complex process that can be influenced by factors such as pH and the nature of the substrate. researchgate.netlidsen.com
On suitable substrates, molecules of this compound can self-assemble into highly ordered thin films, known as monolayers or multilayers. The long octadecyl chains tend to align themselves in a quasi-crystalline fashion due to van der Waals interactions, resulting in a densely packed film. The formation of such organized structures can be used to precisely control the surface chemistry and physics of a material. For instance, a well-ordered monolayer can render a hydrophilic surface hydrophobic. The formation of these layers is a key area of research in fields such as nanotechnology and surface engineering.
Rheological Modifiers and Viscosity Control in Formulations
In addition to their surfactant properties, certain alkyl phosphates can act as rheological modifiers, influencing the flow behavior and viscosity of liquid formulations. The ability to control viscosity is crucial in many industrial products, such as paints, coatings, and personal care products. The interactions between surfactant micelles and other components in a formulation can lead to an increase in viscosity. While specific studies on the rheological effects of this compound are not detailed in the provided results, a European patent suggests that mixtures containing associative thickeners can have their viscosity stabilized. epo.org The self-assembly of the surfactant molecules into larger aggregates can contribute to the thickening of the solution.
Anti-Corrosion and Lubrication Additive Research
The dual functionality of this compound makes it a subject of research interest as a high-performance additive for anti-corrosion and lubrication formulations. Its efficacy stems from the combined action of the morpholine cation and the octadecyl dihydrogen phosphate anion at the material's surface.
Anti-Corrosion Mechanism and Performance
The anti-corrosion properties are attributed to a multi-faceted mechanism. The phosphate component is known to form a passivating layer on metal surfaces. The octadecyl dihydrogen phosphate anion adsorbs onto the metal, leading to the formation of a dense, protective film of metal phosphate. This film acts as a physical barrier, isolating the metal from corrosive agents in the environment.
Simultaneously, the morpholine cation contributes to corrosion inhibition. Morpholine and its derivatives are recognized as effective corrosion inhibitors, particularly for carbon steel. researchgate.netmdpi.com They can function as volatile corrosion inhibitors (VCIs), and their molecules adsorb onto the metal surface, with studies indicating that morpholine carbonate and benzoate (B1203000) can reduce corrosion by over 85%. mdpi.com In the case of this compound, the morpholine cation would be drawn to cathodic sites on the metal surface, stifling the electrochemical corrosion reaction. The long, hydrophobic octadecyl (C18) chain further enhances protection by repelling water and creating a non-polar barrier.
Research on analogous compounds demonstrates significant corrosion inhibition. For instance, studies on various morpholine derivatives have shown inhibition efficiencies ranging from 67% to over 90% depending on the concentration and specific molecular structure. scispace.comscirp.orgresearchgate.net This body of research supports the potential for this compound to be a highly effective corrosion inhibitor.
Table 1: Corrosion Inhibition Efficiency of Morpholine Derivatives on Steel
| Inhibitor Compound | Concentration (ppm) | Inhibition Efficiency (%) | Reference Study |
|---|---|---|---|
| Morpholine Derivative 1 | 100 | 85.7 | Westphal et al. scirp.org |
| Morpholine Derivative 2 | 50 | 76.3 | Westphal et al. scirp.org |
| Morpholine Carbonate | 10,000 | >85 | MDPI Study mdpi.com |
| NCTC (Morpholine Carboxamide Derivative) | ~18.5 (50 µM) | 90.1 | ResearchGate Study researchgate.net |
Lubrication Additive Research
In lubrication, long-chain phosphate esters are well-established as anti-wear and extreme pressure (EP) additives. researchgate.netmdpi.com The octadecyl dihydrogen phosphate component of the subject compound is expected to perform this role effectively. Under conditions of high load and temperature at asperity contacts between moving surfaces, the phosphate ester reacts with the metal to form a sacrificial tribofilm, typically composed of metal polyphosphates. This film has a lower shear strength than the base metal, reducing friction and preventing catastrophic wear and seizure.
The long octadecyl chain also functions as a friction modifier. It orients itself on the metal surface to form a low-friction boundary layer that reduces adhesive wear under less severe lubricating regimes. The combination of a phosphate-based anti-wear agent and a long-chain friction modifier in a single molecule is a key area of lubricant additive research, aiming to create more efficient and compact additive packages.
Table 2: Performance of Long-Chain Phosphate-Based Lubricant Additives
| Additive Type | Base Oil | Test Condition | Performance Improvement | Reference |
|---|---|---|---|---|
| Alkyl Phosphate Amine Salt | Lubricating Oil | Anti-wear Performance Test | Good anti-wear performance | Google Patents google.com |
| Phosphate Ester | Synthetic Hydrocarbon | Boundary Lubrication | Effective boundary additive | DTIC Study dtic.mil |
| Ashless Dithiophosphate | Not Specified | Tribological Testing | Thicker surface films, better overall performance than ZDDP | MDPI Study mdpi.com |
Utilization in Advanced Materials Design
The unique molecular structure of this compound lends itself to applications beyond conventional additives, positioning it as a building block in the design of advanced, functional materials.
One of the most promising areas of research is its use in creating self-assembled monolayers (SAMs). guidechem.com Long-chain alkylphosphonic acids, which are structurally very similar to octadecyl dihydrogen phosphate, are known to spontaneously form highly ordered, dense monolayers on a variety of metal oxide surfaces. srce.hrresearchgate.netiapchem.org These SAMs are formed by the strong covalent bonding between the phosphate headgroup and the surface, with the long alkyl chains orienting themselves away from the surface. acs.orgresearchgate.net
This self-assembly capability allows for precise surface engineering at the molecular level. By forming a SAM of this compound, a surface can be rendered:
Corrosion-Resistant: The dense, ordered monolayer provides a superior barrier to corrosive species. srce.hrresearchgate.net
Hydrophobic: The outward-facing octadecyl chains create a non-polar surface that repels water, which is crucial for applications such as anti-icing, self-cleaning, and moisture protection for electronics. sciopen.com
Low-Friction: The organized layer of alkyl chains can provide a durable, low-friction surface for microelectromechanical systems (MEMS) or biomedical implants.
Furthermore, the presence of the morpholine counter-ion within the molecular structure offers possibilities for creating "smart" or multifunctional coatings. pcimag.comnih.govmdpi.com For example, a coating could be designed to slowly release the volatile morpholine component, providing active corrosion protection for enclosed spaces while the phosphate component remains bonded to the surface for long-term barrier protection. This dual-action mechanism is a key driver for research into multifunctional materials for demanding applications in aerospace, electronics, and heritage conservation. nih.gov The ability of such compounds to create organized structures also has potential in designing specific interface architectures for sensors and composite materials. acs.org
Interactions with Organized Molecular Assemblies
Interaction with Lipid Bilayers and Biological Membrane Mimics
The lengthy octadecyl tail of the molecule suggests a strong affinity for the hydrophobic core of lipid bilayers. The behavior of similar long-chain phosphate (B84403) molecules, such as dolichyl phosphate, has been observed to decrease membrane permeability and enhance stability within phospholipid bilayers. This suggests that octadecyl dihydrogen phosphate would likely integrate into the lipid membrane, with its hydrophobic tail aligning with the acyl chains of the membrane lipids.
Influence on Membrane Fluidity and Structure
The incorporation of long-chain amphiphiles into a lipid bilayer can significantly alter its fluidity and structure. The rigid, saturated octadecyl chain of morpholine (B109124); octadecyl dihydrogen phosphate would be expected to increase the order and packing of the lipid acyl chains, leading to a decrease in membrane fluidity. This effect is analogous to how cholesterol modulates membrane fluidity, by filling in gaps between phospholipid molecules and restricting their movement. The extent of this influence would depend on the concentration of the compound within the membrane and the existing composition of the lipid bilayer.
| Parameter | Expected Influence of Morpholine; Octadecyl Dihydrogen Phosphate | Rationale |
| Membrane Fluidity | Decrease | The long, saturated octadecyl chain would increase van der Waals interactions between lipid tails, leading to a more ordered and less fluid membrane state. |
| Lipid Packing | Increase | The linear alkyl chain can pack efficiently with the acyl chains of phospholipids, reducing free volume within the bilayer. |
| Bilayer Thickness | Potential Increase | The length of the C18 chain may lead to a localized increase in bilayer thickness upon incorporation. |
Role in Vesicle and Liposome Formulation Research
As an amphiphilic molecule, morpholine; octadecyl dihydrogen phosphate could serve as a component in the formulation of vesicles and liposomes. Its long alkyl chain would contribute to the stability of the lipid bilayer of these structures. The morpholine headgroup could influence the surface properties of the vesicles, such as their charge and hydration, which in turn affects their stability in suspension and their interactions with biological systems. The specific properties of the morpholine group might be leveraged to create liposomes with desired characteristics for applications like drug delivery.
Interfacial Activity in Dispersions and Colloidal Systems
The structure of morpholine; octadecyl dihydrogen phosphate is that of a classic surfactant. The octadecyl tail provides a strong hydrophobic anchor, while the morpholinium phosphate headgroup confers water solubility. This molecular architecture suggests it would be effective at reducing the interfacial tension between oil and water phases, making it a potential stabilizer for emulsions and other colloidal dispersions. Research on octadecyl dihydrogen phosphate has shown its ability to modify surface characteristics, for instance, by rendering calcium carbonate particles hydrophobic. This indicates a strong tendency to adsorb at interfaces and alter their properties.
Advanced Characterization and Analytical Techniques
Morphological and Structural Analysis
The physical form and crystalline nature of morpholine (B109124);octadecyl dihydrogen phosphate (B84403) are critical to its function and are investigated using sophisticated analytical methods.
Electron Microscopy (SEM, TEM) for Particle Morphology
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of materials at the micro and nano-scale. escholarship.orgresearchgate.net While specific SEM and TEM images for morpholine;octadecyl dihydrogen phosphate are not publicly available, the application of these techniques would provide crucial insights into its particle size, shape, and surface texture.
SEM analysis would involve scanning a focused beam of electrons over a sample of the compound to produce images of its surface topography. This would reveal the three-dimensional structure of particles or agglomerates, offering data on their size distribution and morphology, which could range from crystalline to amorphous structures. escholarship.org
TEM, on the other hand, passes a beam of electrons through an ultrathin slice of the material. This technique provides detailed information about the internal structure of the particles. For this compound, TEM could potentially reveal the presence of distinct layers or internal domains, which would be indicative of its self-assembly properties. escholarship.org
Table 1: Hypothetical Morphological Characteristics Observable by Electron Microscopy
| Parameter | Information Provided |
|---|---|
| Particle Size | The average diameter or dimensions of the individual particles. |
| Particle Shape | Description of the particle geometry (e.g., spherical, lamellar, rod-like). |
| Surface Topography | The texture and features of the particle surfaces (e.g., smooth, rough, porous). |
| State of Aggregation | Whether the particles exist individually or as clusters and agglomerates. |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a primary technique used to determine the crystalline structure of a solid material. googleapis.com The technique involves directing an X-ray beam at a sample and measuring the scattering angles of the diffracted rays. The resulting diffraction pattern is unique to the crystalline arrangement of the atoms and can be used to identify the crystal structure.
For this compound, XRD analysis would confirm whether the compound has a crystalline or amorphous structure. If crystalline, the XRD pattern would provide data on the lattice parameters, indicating the size and shape of the unit cell. mdpi.comresearchgate.net Different crystalline phases, if present, could also be identified. mdpi.com The analysis of dihydrogen phosphate anions in other compounds has been successfully performed using single crystal X-ray diffraction, revealing complex hydrogen-bonding networks. nih.gov
Table 2: Potential Crystallographic Data from XRD Analysis
| Parameter | Description |
|---|---|
| Crystallinity | Determines if the material is crystalline, amorphous, or a mixture. |
| Crystal System | Identifies the crystal system (e.g., monoclinic, orthorhombic). researchgate.net |
| Lattice Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. mdpi.com |
| Phase Identification | Distinguishes between different crystalline forms or polymorphs. mdpi.com |
Surface Tension and Interfacial Property Measurement
As an alkyl phosphate, this compound is expected to exhibit surfactant properties. cosmeticsciencetechnology.comcir-safety.org Surfactants, or surface-active agents, have the ability to lower the surface tension of a liquid or the interfacial tension between two immiscible phases. cir-safety.orgresearchgate.net The measurement of these properties is crucial for understanding the behavior of this compound in formulations.
The surface tension of aqueous solutions of this compound would be expected to decrease with increasing concentration until it reaches the critical micelle concentration (CMC). At the CMC, the surfactant molecules begin to form aggregates called micelles. researchgate.net The efficiency of a surfactant is often judged by its ability to reduce surface tension at low concentrations.
Alkyl phosphates are known for their versatility as surfactants, with properties that can be tailored by their chemical structure. researchgate.netelpub.ru The combination of the long octadecyl hydrocarbon chain and the polar morpholine and phosphate head groups in this compound suggests it would be an effective emulsifier and surface-active agent.
Table 3: Representative Interfacial Properties of Alkyl Phosphate Surfactants
| Property | Typical Value Range | Significance |
|---|---|---|
| Critical Micelle Concentration (CMC) | 0.1 - 10 g/dm³ | Concentration at which micelles begin to form. researchgate.net |
| Surface Tension at CMC | 30 - 40 mN/m | The minimum surface tension achieved by the surfactant solution. researchgate.net |
| Interfacial Tension (vs. Oil) | < 10 mN/m | The tension between the surfactant solution and an oil phase, indicating emulsifying power. elpub.rumdpi.com |
Theoretical and Computational Studies
Molecular Dynamics Simulations of Interfacial Behavior
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules and their interactions at interfaces. For morpholine (B109124);octadecyl dihydrogen phosphate (B84403), MD simulations can reveal how the individual components, the long hydrophobic octadecyl chain and the hydrophilic morpholinium phosphate headgroup, orient themselves at the interface between two immiscible phases, such as oil and water or a solid surface and a liquid.
These simulations can model the adsorption of the molecule onto surfaces, a critical aspect of its role in surface modification. For instance, in the context of nanoparticle synthesis, MD simulations can illustrate how the octadecyl dihydrogen phosphate moiety anchors to the nanoparticle surface, with the octadecyl chains extending into the surrounding medium, thereby creating a hydrophobic layer. This process is vital for controlling particle size and morphology. The presence of morpholine as a counter-ion can influence the packing and charge distribution of the phosphate headgroups at the interface, a factor that can be systematically studied using MD.
Furthermore, MD simulations have been employed to understand the interactions of similar long-chain alkyl phosphates with biological membranes. These studies show that the adhesion of such molecules can significantly influence membrane structure, with electrostatic interactions playing a dominant role.
A summary of typical parameters and findings from MD simulations on similar long-chain alkyl phosphates is presented in the table below.
| Simulation Parameter | Typical Value/Condition | Information Gained |
| System Size | 100-500 surfactant molecules, 10,000-50,000 water molecules | Aggregation behavior, micelle formation |
| Force Field | GROMOS, CHARMM, AMBER | Atomistic interactions, potential energies |
| Simulation Time | 100 ns - 1 µs | Dynamic processes, equilibrium structures |
| Ensemble | NPT (isothermal-isobaric) | Realistic temperature and pressure conditions |
| Key Findings | ||
| Interfacial Tension | Reduction upon surfactant adsorption | Quantifies emulsification efficiency |
| Radial Distribution Functions | Provides insight into the solvation shell around the headgroup | Understanding of hydration and ion-pairing |
| Order Parameters | Describes the alignment of the alkyl chains | Packing density and phase behavior at interfaces |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are utilized to investigate the electronic structure, molecular geometry, and reactivity of morpholine;octadecyl dihydrogen phosphate at the atomic level. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.
For the octadecyl dihydrogen phosphate component, DFT can be used to determine the optimized geometry of the molecule, including bond lengths and angles of the phosphate headgroup and the conformation of the alkyl chain. Such calculations can also predict the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for assessing its reactivity.
The interaction between the octadecyl dihydrogen phosphate anion and the morpholinium cation can also be modeled using quantum chemical methods. These calculations can quantify the strength of the ionic bond and any hydrogen bonding interactions, providing insight into the stability of the salt pair. This information is valuable for understanding the compound's dissociation behavior in different solvents.
The following table summarizes the types of data obtained from quantum chemical calculations on molecules structurally related to the components of this compound.
| Computational Method | Property Calculated | Significance |
| Density Functional Theory (DFT) | Optimized Molecular Geometry | Predicts the most stable 3D structure. |
| Electronic Properties (HOMO/LUMO) | Indicates chemical reactivity and potential for electron transfer. | |
| Partial Atomic Charges | Reveals the distribution of charge within the molecule, highlighting polar regions. | |
| Ab initio methods | Interaction Energies | Quantifies the strength of non-covalent interactions, such as hydrogen bonds. |
| Vibrational Frequencies | Can be compared with experimental IR and Raman spectra to validate the computed structure. |
Modeling of Self-Assembly Processes
The amphiphilic nature of this compound drives its self-assembly into organized structures like micelles and vesicles in solution. Computational modeling is instrumental in understanding the thermodynamics and kinetics of these processes. Coarse-grained molecular dynamics simulations, where groups of atoms are represented as single beads, are particularly well-suited for studying the large-scale phenomena of self-assembly, which occur over longer time and length scales than are accessible with all-atom MD.
These models can predict the critical micelle concentration (CMC), the concentration at which micelles begin to form, as well as the size and shape of the resulting aggregates. The simulations can also shed light on the factors that influence the morphology of the self-assembled structures, such as the concentration of the surfactant, temperature, and the ionic strength of the solution. The role of the morpholinium counter-ion in shielding the electrostatic repulsion between the phosphate headgroups, and thus promoting the formation of aggregates, can be explicitly modeled.
| Modeling Technique | Focus of the Study | Key Insights |
| Coarse-Grained MD | Micelle formation and morphology | Prediction of CMC, aggregate size, and shape (spherical, cylindrical, etc.). |
| Dissipative Particle Dynamics | Phase behavior of concentrated solutions | Mapping of different phases (e.g., micellar, lamellar, hexagonal). |
| Self-Consistent Field Theory | Equilibrium structures and thermodynamics | Calculation of free energies of different self-assembled structures. |
Structure-Activity Relationship (SAR) Studies via Computational Chemistry
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its functional activity. In the case of this compound, computational chemistry can be used to establish SAR for its performance as, for example, a corrosion inhibitor or a dispersant.
By systematically modifying the chemical structure of the molecule in silico—for instance, by changing the length of the alkyl chain or substituting the morpholine counter-ion—and then calculating relevant properties using quantum chemical methods or MD simulations, it is possible to build a predictive model of its activity. For example, quantum chemical descriptors such as HOMO and LUMO energies, dipole moment, and partial atomic charges can be correlated with experimentally determined corrosion inhibition efficiency.
Similarly, MD simulations can be used to study how changes in the molecular structure affect its adsorption onto a metal surface or its ability to disperse nanoparticles in a given medium. These computational SAR studies can guide the design of new surfactants with enhanced performance for specific applications, reducing the need for extensive experimental screening.
Environmental and Sustainability Considerations in Phosphate Chemistry Research
Biodegradation and Environmental Fate Studies of Phosphate (B84403) Compounds
Understanding the environmental persistence and degradation pathways of morpholine (B109124);octadecyl dihydrogen phosphate is crucial for assessing its long-term impact. As a compound comprised of two distinct moieties—morpholine and octadecyl dihydrogen phosphate—its environmental fate is influenced by the biodegradability of each component.
Morpholine Component:
Morpholine, a heterocyclic amine, was once considered resistant to biodegradation. uni-pannon.humtak.huresearchgate.net However, extensive research has demonstrated that it can be effectively degraded by various microorganisms, particularly from the genus Mycobacterium. nih.govresearchgate.net Strains like Mycobacterium aurum MO1 and Mycobacterium sp. RP1 can utilize morpholine as a sole source of carbon, nitrogen, and energy. nih.govnih.govoup.com
The biodegradation process involves the enzymatic cleavage of the morpholine ring. nih.gov A key enzyme, morpholine monooxygenase, which contains a catalytic subunit of cytochrome P450, initiates the degradation by breaking a bond between a heteroatom and an adjacent carbon atom. mtak.hu This leads to the formation of intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate. nih.gov Ultimately, the degradation process mineralizes the compound, producing ammonia (B1221849) as a final end product. mtak.huresearchgate.net The high water solubility of morpholine means it is unlikely to adsorb to sediment and will move with soil moisture and running water. nih.gov
Octadecyl Dihydrogen Phosphate Component:
The octadecyl dihydrogen phosphate portion is a long-chain alkyl phosphate ester. The environmental fate of phosphate esters is governed by processes like hydrolysis, adsorption, and biodegradation. nih.gov Due to their generally low water solubility and high octanol/water partition coefficients, these compounds tend to adsorb strongly to soil and sediment, which can limit their availability to microorganisms and thus slow down biodegradation. nih.gov
However, biodegradation does occur, often initiated by microbial esterases that hydrolyze the ester bond. nih.gov The long alkyl chain (octadecyl) would likely undergo degradation through pathways similar to those for fatty acids. The persistence of organophosphate compounds can vary, with some derivatives showing increased persistence compared to their parent compounds. nih.gov
Interactive Data Table: Microbial Degradation of Morpholine
| Microorganism | Degradation Capability | Key Intermediates | Final Products | Reference |
|---|---|---|---|---|
| Mycobacterium aurum MO1 | Utilizes morpholine as sole source of C, N, and energy | 2-(2-aminoethoxy)acetic acid | Ammonia | nih.govnih.gov |
| Mycobacterium sp. RP1 | Utilizes morpholine as sole source of C, N, and energy | 2-(2-aminoethoxy)acetate, Glycolate | Ammonia | nih.gov |
| Halobacillus blutaparonensis | Utilizes diglycolic acid route for degradation | Diglycolic acid | Ammonia | uni-pannon.humtak.hu |
| Activated Sludge Microbes | Effective removal after acclimation period | Ethanolamine (likely) | Ammonia | oup.com |
Ecocompatibility of Phosphate-Based Formulations
The ecocompatibility of formulations containing morpholine;octadecyl dihydrogen phosphate is a multifaceted issue. Phosphate esters are valued in industrial applications for their surfactant, emulsifying, and corrosion-inhibiting properties. Their environmental impact is linked to factors such as aquatic toxicity and eutrophication potential.
Formulations can be designed to enhance ecocompatibility. For instance, creating readily biodegradable phosphate esters can mitigate persistence. The choice of the alkyl chain length and the specific amine, in this case, octadecyl and morpholine respectively, influences the surfactant properties and the environmental profile of the final compound.
Recycling and Recovery Strategies for Phosphorus-Containing Compounds
Given that phosphate rock is a finite resource, recovering phosphorus from industrial waste streams is a critical component of a circular economy. technologynetworks.comrsc.org Industrial wastewater containing organophosphorus compounds like this compound represents a potential secondary source of this essential element. nih.gov
Several technologies exist for phosphorus recovery, which can be broadly categorized as chemical precipitation, biological removal, and thermal processes. nih.govrsc.org
Chemical Precipitation: This is a widely applied method where a metal salt is added to the wastewater to precipitate phosphate. mdpi.com Common precipitates include:
Struvite (Magnesium Ammonium Phosphate): Formed by adding a magnesium source under controlled pH conditions (typically 7.5-9). Struvite is a slow-release fertilizer. nih.gov
Vivianite (Iron(II) Phosphate): Recovered by adding ferrous iron (Fe²⁺) under specific pH conditions (around 7.0). Vivianite also has potential as a fertilizer and in the production of lithium-iron-phosphate batteries. nih.gov
Calcium Phosphate: Precipitated by adding a calcium source, such as calcium hydroxide, at a pH of 9. rsc.org
For a compound like this compound, a pre-treatment step would likely be necessary to break the organic bonds and liberate the phosphate into an inorganic, recoverable form.
Interactive Data Table: Phosphorus Recovery Technologies
| Technology | Principle | Recovered Product | Typical Recovery Efficiency | Reference |
|---|---|---|---|---|
| Struvite Precipitation | Chemical precipitation with magnesium and ammonia at pH 7.5-9 | Struvite (MgNH₄PO₄·6H₂O) | Up to 50% from sludge treatment | nih.govrsc.org |
| Vivianite Precipitation | Chemical precipitation with ferrous iron (Fe²⁺) at pH ~7.0 | Vivianite (Fe₃(PO₄)₂·8H₂O) | Feasible from industrial wastewater | nih.gov |
| Calcium Phosphate Precipitation | Chemical precipitation with a calcium source at pH ~9 | Calcium Phosphate (e.g., Hydroxyapatite) | Varies with process | rsc.org |
| Hydrothermal Liquefaction | Converts organic sludge to bio-crude and concentrates P in hydrochar | Phosphorus-rich Hydrochar | Concentrates P up to 100x | technologynetworks.com |
Life Cycle Assessment (LCA) in Phosphate-Related Processes
Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction ("cradle") to final disposal ("grave"). icm.edu.plntnu.no For a chemical like this compound, an LCA would provide a holistic view of its environmental footprint.
The LCA framework involves several key stages:
Goal and Scope Definition: Defining the purpose of the assessment and the system boundaries (e.g., "cradle-to-gate" or "cradle-to-grave"). researchgate.net
Life Cycle Inventory (LCI): Quantifying the inputs (raw materials, energy) and outputs (emissions, waste) for each stage of the product's life. kit.edu
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs, such as global warming potential (GWP), eutrophication potential, and human toxicity. kit.eduacs.org
Interpretation: Analyzing the results to identify environmental hotspots and opportunities for improvement. researchgate.net
LCA studies on the phosphate industry have highlighted that significant environmental impacts are associated with the mining and processing of phosphate rock, including high energy consumption and greenhouse gas emissions. nih.gov For example, a cradle-to-gate LCA of beneficiated phosphate rock production identified diesel combustion during mining as a dominant contributor to environmental impacts. nih.gov Similarly, LCAs of phosphoric acid production show that the energy consumed in raw material extraction and the production of reagents like sulfuric acid are major factors. ntnu.no
Applying an LCA to this compound would involve assessing the impacts of producing its precursors (morpholine, octadecanol, and a phosphorus source), the synthesis process itself, its use phase, and its end-of-life, including the potential for phosphorus recovery. Such an assessment would be crucial for identifying more sustainable production pathways and for comparing its environmental performance against alternative compounds. acs.orgut.ac.ir
Future Research Directions and Emerging Trends
Novel Synthetic Routes and Catalytic Approaches
The development of innovative and environmentally friendly synthetic methodologies is a primary focus for the future of morpholine (B109124);octadecyl dihydrogen phosphate (B84403) production. researchgate.net Current research is geared towards overcoming the limitations of traditional synthesis, such as the use of harsh reagents and the generation of significant waste streams.
Key areas of investigation include:
Green Chemistry Principles: Future synthetic strategies will likely incorporate principles of green chemistry, aiming to reduce reliance on petrochemical feedstocks. researchandmarkets.com This includes the exploration of bio-derived starting materials for both the morpholine and octadecyl phosphate moieties.
Catalytic Innovations: The design of novel catalysts is expected to play a crucial role in improving reaction efficiency and selectivity. Research into stereoselective catalysts could lead to the synthesis of chiral morpholine derivatives, expanding the compound's potential applications in specialized fields. researchgate.net
Process Intensification: Advanced manufacturing techniques, such as continuous flow manufacturing, are being explored to enhance operational efficiency, minimize energy consumption, and reduce waste. researchandmarkets.com These processes can offer better control over reaction parameters, leading to higher yields and purity of the final product.
| Research Focus | Anticipated Outcome | Potential Impact |
| Bio-derived Feedstocks | Reduced environmental footprint and dependence on fossil fuels. | Alignment with corporate sustainability goals and consumer demand for eco-friendly products. |
| Stereoselective Catalysis | Precise control over the three-dimensional structure of the molecule. | Development of new applications in areas requiring specific molecular recognition, such as pharmaceuticals or advanced materials. |
| Continuous Flow Manufacturing | More efficient, safer, and scalable production processes. | Lower production costs and reduced environmental impact of manufacturing. |
Exploration of New Applications in Niche Technologies
While morpholine;octadecyl dihydrogen phosphate has established uses, ongoing research aims to uncover its potential in a range of niche and high-performance technologies. The unique combination of a polar morpholine head and a long-chain nonpolar octadecyl tail makes it a versatile candidate for various interfacial applications.
Emerging areas of application include:
Advanced Coatings and Surface Treatments: Research is underway to utilize this compound in the formulation of specialized coatings that offer enhanced corrosion resistance, lubricity, or biocompatibility. Its ability to self-assemble on surfaces could be harnessed to create functionalized interfaces with tailored properties.
Personal Care and Cosmetics: The demand for customized formulations in the personal care industry is a significant driver for research into novel surfactants like this compound. datainsightsmarket.com Its potential as a low-irritation emulsifier or stabilizer is an area of active investigation. researchgate.net
Specialty Industrial Fluids: The compound's properties as a surfactant and corrosion inhibitor are being explored for use in high-performance industrial applications, such as metalworking fluids and industrial cleaners. datainsightsmarket.com
Advanced Formulation Design and Material Development
The development of sophisticated formulations that leverage the unique properties of this compound is a key trend. This involves understanding and controlling its aggregation behavior in different media to create structured materials with desired functionalities.
Future directions in formulation design include:
Biodegradable Alternatives: A growing focus on sustainability is driving the development of biodegradable formulations containing long-chain alkyl phosphates. datainsightsmarket.com Research will likely focus on assessing the environmental fate and toxicology of new formulations.
Tailored Surfactant Systems: The ability to customize formulations to meet specific application requirements is a growing trend. datainsightsmarket.com This involves studying the phase behavior of this compound in combination with other surfactants, polymers, and active ingredients.
Stimuli-Responsive Materials: An exciting area of research is the development of "smart" materials that can respond to external stimuli such as pH, temperature, or light. The self-assembly properties of this compound could be exploited to create switchable emulsions, gels, or coatings.
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental techniques is becoming increasingly important in chemical research. This integrated approach can accelerate the discovery and optimization of new materials and processes involving this compound.
Key aspects of this integration include:
Molecular Modeling: Computational simulations can provide valuable insights into the molecular interactions governing the self-assembly and interfacial behavior of the compound. This can help in designing molecules with enhanced performance characteristics.
Predictive Toxicology: In silico methods are being developed to predict the potential environmental and human health impacts of new chemicals, reducing the need for extensive animal testing and aligning with regulatory trends.
Data-Driven Discovery: The use of machine learning and artificial intelligence to analyze large datasets from experiments and simulations can help identify structure-property relationships and guide the design of new experiments.
| Methodology | Application to this compound | Benefit |
| Molecular Dynamics Simulations | Predicting self-assembly behavior in solution and at interfaces. | Rational design of formulations with targeted properties. |
| Quantum Chemical Calculations | Understanding reaction mechanisms for novel synthetic routes. | Optimization of catalytic processes for improved efficiency. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity and potential toxicity. | Early identification of potential safety concerns. |
Q & A
Basic Research Questions
Q. How can the molecular structure of octadecyl dihydrogen phosphate be experimentally confirmed?
- Methodological Answer : Use infrared (IR) spectroscopy with solid-state samples prepared as split mulls. For 3800–1330 cm⁻¹, employ Fluorolube, and for 1330–460 cm⁻¹, use Nujol. Key peaks include phosphate stretching vibrations (e.g., P=O at ~1250 cm⁻¹) and alkyl chain C-H stretches. Cross-reference with databases like the Coblentz Society’s spectral library .
Q. What is the optimal pH range for separating morpholine derivatives via reverse-phase chromatography?
- Methodological Answer : Prepare mobile phases using potassium dihydrogen phosphate (KH₂PO₄) and dipotassium hydrogen phosphate (K₂HPO₄) to adjust pH between 2.5–7.5. Use an octadecyl siloxane column (e.g., Rainin C18) with a gradient elution of methanol/phosphate buffer. Monitor retention times and peak symmetry to validate separation efficiency .
Q. How are morpholine-octadecyl phosphate complexes synthesized?
- Methodological Answer : React octadecyl dihydrogen phosphate with morpholine in a 1:1 or 1:2 molar ratio under anhydrous conditions. Use reflux at 80–100°C for 2–4 hours. Purify via recrystallization in ethanol and confirm stoichiometry using elemental analysis or NMR .
Advanced Research Questions
Q. How can experimental design optimize the synthesis of octadecyl phosphate surfactants?
- Methodological Answer : Apply Box-Behnken (BB) or central composite design to evaluate variables: temperature (60–120°C), reaction time (1–6 hours), and reagent molar ratios. Use ANOVA to identify significant factors and derive a regression model for yield prediction. Validate with triplicate runs .
Q. How to resolve contradictory data in chromatographic retention behavior of octadecyl phosphate derivatives?
- Methodological Answer : Contradictions may arise from column aging or buffer inconsistencies. Systematically test:
- Column lot variability : Compare retention times across columns from different batches.
- Buffer preparation : Standardize KH₂PO₄/K₂HPO₄ ratios and ionic strength (e.g., 0.05–0.5 M).
- Mobile phase degassing : Remove dissolved oxygen to prevent baseline drift .
Q. What strategies ensure the stability of octadecyl phosphate-morpholine complexes in long-term studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
